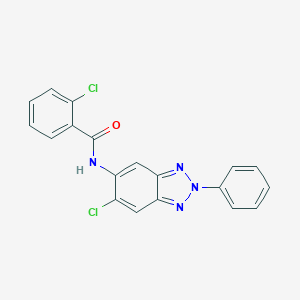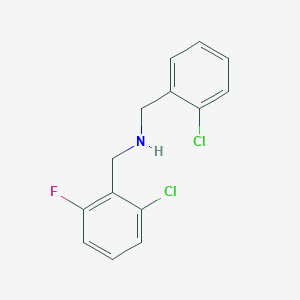
2-chloro-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide, also known as TCBZ, is a benzimidazole anthelmintic drug used to treat parasitic infections in animals. It is a broad-spectrum anthelmintic that is effective against a wide range of parasites, including tapeworms, flukes, and nematodes. TCBZ has been extensively studied for its mechanism of action and its potential use in treating parasitic infections in humans.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide is not fully understood, but it is thought to involve the inhibition of microtubule polymerization in the parasite, leading to disruption of cellular processes and eventual death of the parasite. 2-chloro-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide has also been shown to affect the parasite's energy metabolism and to induce changes in the parasite's surface membrane.
Biochemical and Physiological Effects:
2-chloro-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide has been shown to have a range of biochemical and physiological effects on the parasite. It affects the parasite's energy metabolism, leading to a decrease in ATP production and an increase in lactate accumulation. 2-chloro-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide also induces changes in the parasite's surface membrane, leading to increased permeability and disruption of membrane function.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide has several advantages for use in lab experiments. It is a broad-spectrum anthelmintic that is effective against a wide range of parasites. It is also relatively easy to synthesize and has a low cost compared to other anthelmintic drugs. However, 2-chloro-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide has some limitations for use in lab experiments. It has a low solubility in water, which can make it difficult to administer to animals. It also has a relatively short half-life in the body, which can limit its efficacy in some cases.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide. One area of research is the development of new formulations of 2-chloro-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide that improve its solubility and bioavailability. Another area of research is the investigation of 2-chloro-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide in combination therapy with other anthelmintic drugs to improve its efficacy. Additionally, there is a need for further research on the mechanism of action of 2-chloro-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide to better understand its effects on parasites. Finally, there is a need for clinical trials to investigate the potential use of 2-chloro-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide in treating parasitic infections in humans.
Synthesemethoden
The synthesis of 2-chloro-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide involves the condensation of 2-chloroaniline with 6-chloro-2-phenylbenzotriazole in the presence of a coupling agent, followed by the acylation of the resulting intermediate with benzoyl chloride. The final product is obtained after purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide has been extensively studied for its potential use in treating parasitic infections in animals and humans. It has been shown to be effective against a wide range of parasites, including tapeworms, flukes, and nematodes. 2-chloro-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide has also been studied for its potential use in combination therapy with other anthelmintic drugs to improve its efficacy.
Eigenschaften
Molekularformel |
C19H12Cl2N4O |
|---|---|
Molekulargewicht |
383.2 g/mol |
IUPAC-Name |
2-chloro-N-(6-chloro-2-phenylbenzotriazol-5-yl)benzamide |
InChI |
InChI=1S/C19H12Cl2N4O/c20-14-9-5-4-8-13(14)19(26)22-16-11-18-17(10-15(16)21)23-25(24-18)12-6-2-1-3-7-12/h1-11H,(H,22,26) |
InChI-Schlüssel |
XXKVOUIZYIZBHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC=CC=C4Cl |
Kanonische SMILES |
C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-ethoxy-2-prop-2-enoxyphenyl)methyl]-2-thiazolamine](/img/structure/B283459.png)
![N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B283461.png)

![N-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzyl]-2H-tetrazol-5-amine](/img/structure/B283463.png)


![4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-5-methyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B283469.png)
![4-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}-5-methyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B283470.png)
![4-(2-Allyloxy-benzylamino)-5-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B283472.png)
![3-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzoicacid](/img/structure/B283473.png)
![3-{[4-(Allyloxy)-3-bromo-5-methoxybenzyl]amino}benzoic acid](/img/structure/B283474.png)
![3-{[3-(Allyloxy)benzyl]amino}benzoicacid](/img/structure/B283477.png)
![3-{[2-(Allyloxy)-3-methoxybenzyl]amino}benzoic acid](/img/structure/B283479.png)
![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283480.png)